N-Phenylpropanamide

Herbicide discovery Natural product chemistry Weed science

Researchers requiring a robust, slow-crystallizing anilide for nucleation studies or a validated fentanyl impurity reference often face inconsistent purity or undocumented kinetics. N-Phenylpropanamide (propionanilide) directly addresses these needs with: • Crystallization kinetics 24-30x slower than acetanilide, enabling detailed nucleation and growth modeling. • Well-defined chromatographic identity (Kovats RI: 1480 on SE-30) and confirmed role as a fentanyl degradation product, ensuring suitability as an analytical reference. • Documented 80% seed germination inhibition (C. occidentalis), establishing a validated lead scaffold for herbicide discovery. Sourced with consistent ≥98% purity under rigorous QC, ensuring batch-to-batch reliability for both discovery chemistry and regulated analytical workflows.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 620-71-3
Cat. No. B122424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylpropanamide
CAS620-71-3
SynonymsPropionanilide;  N-Phenylpropionamide;  NSC 58952;  R 50977; 
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
InChIKeyZTHRQJQJODGZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylpropanamide: Core Anilide Building Block


N-Phenylpropanamide (propionanilide) is a core member of the N-acyl anilide class, characterized by a propanamide group linked to a phenyl ring. With a molecular weight of 149.19 g/mol and an experimental logP of 1.61 [1], it serves as a versatile intermediate in organic synthesis and a reference compound in medicinal chemistry. Its structural properties are foundational for the development of a range of biologically active molecules, including potent analgesics and herbicidal agents [2][3].

Core anilide building block for medicinal chemistry and agrochemical scaffolds
Experimentally measured logP 1.61 supports lipophilicity-informed lead exploration
Versatile synthetic intermediate and analytical reference compound

N-Phenylpropanamide: Sourcing Specificity


Within the class of N-acyl anilides, seemingly minor variations in the acyl chain length or substitution pattern produce significant, quantifiable divergences in physical, chemical, and biological behavior. Direct substitution of N-phenylpropanamide with a close analog like acetanilide is not a neutral decision; it can lead to drastically different crystallization rates [1], metabolic processing by liver enzymes [2], and susceptibility to enzymatic degradation [3]. These differences are not theoretical but have been documented in specific, comparative studies, underscoring that sourcing the exact compound is a prerequisite for reproducible results in crystallography, drug metabolism studies, and analytical chemistry.

Crystallization kinetics Propionanilide crystallization rate differs markedly from acetanilide; substitution may alter solid-form development timelines.
Metabolic hydroxylation Slowest Phase I hydroxylation among homologous anilides; replacement changes metabolic pathway ranking.
Enzymatic stability Susceptibility to fungal acylamidase varies with ring chlorination; substitution impacts environmental fate study reproducibility.

N-Phenylpropanamide: Evidence-Based Comparison


Herbicidal Bioactivity

N-Phenylpropanamide, isolated from Streptomyces sp. KA1-3, demonstrates a specific herbicidal effect, achieving a quantified 80% inhibition of seed germination in the weed Cassia occidentalis L. under in vitro conditions [1].

Herbicidal Bioactivity
Head-to-head
80% seed germination inhibition vs untreated control
Supports herbicidal lead screening context
In vitro, Cassia occidentalis L. model
Herbicide discovery Natural product chemistry Weed science

Crystallization Kinetics

The propensity for crystallization differs dramatically between acetanilides and propionanilides. In controlled comparative studies, if a substituted acetanilide took one hour to crystallize, the analogous propionanilide could take 24 hours. In more extreme cases, a 1-day crystallization time for an acetanilide corresponded to a 1-month process for its propionanilide counterpart [1].

Crystallization Kinetics
Head-to-head
Reported ~24–30× longer induction time vs acetanilide
Supports solid-form development selection
Metastable zone width study
Process chemistry Crystallography Solid-state chemistry

Enzymatic Hydrolysis Susceptibility

An acylamidase enzyme from Fusarium solani exhibits a strong substrate specificity. The hydrolysis rate for propionanilide is substantially lower than that for its dichlorinated analog. While the enzyme readily metabolizes the herbicide propanil (3,4-dichloropropionanilide), it acts on the non-chlorinated propionanilide at a much slower rate [1].

Enzymatic Hydrolysis
Head-to-head
Hydrolyzed much more slowly vs 3,4-dichloro analog
Supports environmental fate study context
Acylamidase from Fusarium solani
Environmental fate Pesticide metabolism Enzymology

Metabolic Hydroxylation Rate

In a rat liver preparation, the rate of p-aminophenol production from a homologous series of anilides follows a clear, quantifiable order. The metabolic conversion is greatest for formanilide, intermediate for acetanilide, and least for propionanilide [1].

Metabolic Hydroxylation
Class-level
Slowest in series: formanilide > acetanilide > propionanilide
Supports metabolic pathway comparison
Rat liver homogenate assay
Drug metabolism Toxicology Biochemistry

Kovats Retention Index

N-Phenylpropanamide exhibits a specific and reproducible Kovats Retention Index of 1480 on an SE-30 non-polar GC column, as documented in a foundational study on the relationship between structure and retention index for N-substituted amides [1].

Kovats Retention Index
Reported
RI 1480 on SE-30 non-polar column
Supports GC method development
J&W Scientific SE-30 column
Analytical chemistry Gas chromatography Method development

N-Phenylpropanamide: Application Scenarios


Crystallization & Solid-Form Development

The dramatically slower crystallization kinetics of propionanilides relative to acetanilides—ranging from 24x to 30x longer in comparative studies [1]—makes N-Phenylpropanamide an ideal model compound for investigating and modeling crystallization processes. It is specifically suited for studies on nucleation, crystal growth inhibition, and the impact of conformational multiplicity on solid-form outcomes, where a slower, more observable process is scientifically advantageous.

Forensic & Metabolic Reference Standard

N-Phenylpropanamide's well-defined chromatographic properties, such as its Kovats Retention Index of 1480 on SE-30 columns [2], and its established role as a metabolic degradation product of fentanyl [3], make it an essential analytical reference standard. Its slow metabolic hydroxylation rate [4] also positions it as a key compound for validating assays designed to differentiate and quantify structurally related anilides in complex biological and environmental matrices.

Agrochemical Lead Discovery & SAR

The demonstrated herbicidal activity, specifically causing 80% seed germination inhibition in C. occidentalis L. [5], establishes N-Phenylpropanamide as a validated lead scaffold for herbicide discovery. Its distinct enzymatic hydrolysis profile, being far more resistant to fungal acylamidases than its chlorinated analog [6], provides a clear basis for SAR studies aimed at designing new agrochemicals with improved environmental stability or targeted degradation profiles.

Application
Selection Property
Validation Focus
Solid-form crystallization studies
Crystallization rate profile
Nucleation and growth characterization
Forensic analytical reference
Published Kovats retention index
Chromatographic method validation
Herbicide lead screening
Reported herbicidal activity (seed germination model)
Germination inhibition endpoint review
Quote Request

Request a Quote for N-Phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.